HDS 029

Beschreibung

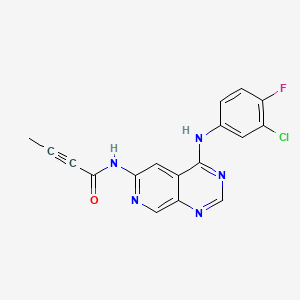

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)pyrido[3,4-d]pyrimidin-6-yl]but-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFN5O/c1-2-3-16(25)24-15-7-11-14(8-20-15)21-9-22-17(11)23-10-4-5-13(19)12(18)6-10/h4-9H,1H3,(H,20,24,25)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPSDPPZXRJQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468712 | |

| Record name | EGFR/ErbB-2/ErbB-4 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881001-19-0 | |

| Record name | HDS-029 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881001190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EGFR/ErbB-2/ErbB-4 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HDS-029 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN0X0Q76F1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

HDS 029: A Pan-ErbB Irreversible Inhibitor

The following technical guide provides an in-depth analysis of HDS 029 (CAS 881001-19-0) , a specialized research compound used in the interrogation of ErbB receptor tyrosine kinase signaling.[1][2]

Technical Whitepaper & Experimental Guide [2]

Executive Summary

HDS 029 (CAS 881001-19-0) is a potent, cell-permeable, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB) family.[1][2][3] Unlike reversible ATP-competitive inhibitors (e.g., gefitinib), HDS 029 utilizes a specific electrophilic "warhead" to form a covalent bond with conserved cysteine residues within the ATP-binding pocket of ErbB receptors.[1][2]

This compound is a critical tool for researchers investigating signal transduction pathways in oncology, specifically for distinguishing between transient and sustained kinase activity in HER2+ and EGFR-mutant models.[1][2]

| Key Parameter | Specification |

| CAS Number | 881001-19-0 |

| Chemical Name | N-[4-[(3-Chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl]-2-butynamide |

| Molecular Formula | C₁₇H₁₁ClFN₅O |

| Molecular Weight | 355.75 g/mol |

| Primary Targets | ErbB1 (EGFR), ErbB2 (HER2), ErbB4 |

| Mechanism | Irreversible (Covalent) ATP-competitive inhibition |

| IC₅₀ Profile | ErbB1: 0.3 nM | ErbB4: 0.5 nM | ErbB2: 1.1 nM |

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of HDS 029 is derived from its specific structural pharmacophore, designed to overcome resistance mechanisms often seen with reversible inhibitors.[1][2]

Structural Components[1][2]

-

The Scaffold (Pyrido[3,4-d]pyrimidine):

-

The Selectivity Motif (3-Chloro-4-fluorophenyl):

-

The Electrophilic Warhead (2-Butynamide):

-

Critical Feature: Attached at the C6 position.[2]

-

This alkynamide group acts as a Michael acceptor.[2] It is positioned precisely to react with the nucleophilic thiol (-SH) group of Cys797 (in EGFR) or Cys805 (in ErbB2).[1][2]

-

Result: Formation of a permanent thioether bond, locking the kinase in an inactive state.[2]

-

Chemical Structure Visualization

The following SMILES string represents the precise stereochemical configuration: CC#CC(=O)Nc1cc2c(nccn2cc1)Nc3ccc(c(c3)Cl)F[1][2]

Mechanism of Action: Covalent Inactivation

HDS 029 functions as a "suicide inhibitor" for the ErbB family.[2]

Binding Kinetics

-

Recognition: The pyrido-pyrimidine core reversibly binds to the ATP-binding pocket via hydrogen bonds and van der Waals forces.[1][2]

-

Positioning: The inhibitor aligns the C6-butynamide side chain adjacent to the solvent-exposed cysteine residue (Cys797/Cys805).[1][2]

-

Covalent Locking: A nucleophilic attack occurs, converting the reversible complex into an irreversible covalent adduct.[2]

Downstream Signaling Impact

By permanently blocking ATP hydrolysis, HDS 029 abrogates downstream phosphorylation cascades essential for tumor proliferation:[1][2]

-

RAS/RAF/MEK/ERK Pathway: Blocks proliferation signals.[2]

-

PI3K/AKT/mTOR Pathway: Blocks survival and anti-apoptotic signals.[2]

Visualization: ErbB Signaling & Inhibition Logic[1][2]

The following diagram illustrates the intervention point of HDS 029 within the receptor tyrosine kinase (RTK) signaling cascade.

Figure 1: Mechanism of Action.[1][2] HDS 029 covalently binds to the ErbB kinase domain, preventing ATP binding and halting downstream MAPK and PI3K signaling cascades.[2]

Experimental Protocols

Reconstitution & Storage

HDS 029 is hydrophobic and requires precise handling to maintain stability and potency.[2]

-

Stock Concentration: Prepare a 10 mM stock solution.

-

Calculation: Dissolve 3.56 mg of HDS 029 in 1.0 mL of anhydrous DMSO.

-

-

Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C (stable for ~3 months) or -80°C (stable for ~1 year).

-

Working Solution: Dilute into aqueous buffers (PBS or culture media) immediately prior to use.[1][2] Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.[2]

Cellular Autophosphorylation Assay

This protocol validates the inhibition of EGFR/ErbB2 phosphorylation in cell lines (e.g., A431 or MDA-MB-453).[1][2]

Materials:

-

Cell Line: A431 (EGFR overexpressing) or MDA-MB-453 (ErbB2/ErbB3 expressing).[1][2]

-

Lysis Buffer: RIPA buffer + Phosphatase Inhibitor Cocktail.[2]

Methodology:

-

Seeding: Plate cells at

cells/well in 6-well plates. Allow to adhere overnight. -

Starvation: Wash cells with PBS and incubate in serum-free media for 12–16 hours.

-

Rationale: Reduces basal phosphorylation noise.[2]

-

-

Treatment: Treat cells with HDS 029 (dose range: 0.1 nM – 100 nM) for 1 hour at 37°C.

-

Stimulation: Add EGF (or Heregulin) for 15 minutes.

-

Lysis: Place plates on ice, wash with cold PBS, and lyse immediately.

-

Analysis: Perform Western Blot.

Expected Result: Dose-dependent disappearance of phospho-bands with IC₅₀ values approximating 0.3–2.5 nM.[1][2]

References

-

Klutchko, S. R., et al. (2006).[2] "Tyrosine Kinase Inhibitors.[2][4] 19. 6-Alkynamides of 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Irreversible Inhibitors of the erbB Family of Tyrosine Kinase Receptors."[1][2][4] Journal of Medicinal Chemistry, 49(5), 1475–1485.[2]

-

Santa Cruz Biotechnology. (n.d.).[1][2] "HDS 029 (CAS 881001-19-0) Product Data Sheet." SCBT. [1][2]

-

Tocris Bioscience. (n.d.).[1][2] "HDS 029: Potent inhibitor of the ErbB receptor family."[2][4][5] Tocris.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Rnr inhibitor COH29 | C22H16N2O5S | CID 44253415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. HDS 029 | CAS:881001-19-0 | Potent inhibitor of the ErbB receptor family | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. HDS 029 | CAS 881001-19-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

Biological Activity of HDS 029 in Cancer Cells: A Technical Guide

Part 1: Executive Summary & Mechanism of Action

The Compound: HDS 029

HDS 029 (CAS 881001-19-0) is a potent, irreversible, pan-ErbB receptor tyrosine kinase inhibitor.[1][2] Chemically defined as N-(4-[(-3-Chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl-2-butynamide, it belongs to the class of 6-alkynamides of 4-anilinopyrido[3,4-d]pyrimidines.

Unlike first-generation reversible inhibitors (e.g., gefitinib), HDS 029 utilizes a butynamide "warhead" to form a covalent bond with conserved cysteine residues within the ATP-binding pocket of ErbB receptors (likely Cys797 in EGFR and Cys805 in ErbB2). This irreversible binding mechanism results in sustained inhibition of downstream oncogenic signaling, making it a critical tool for studying resistance mechanisms in HER2+ and EGFR-mutant cancer models.

Target Selectivity & Potency

HDS 029 exhibits nanomolar to sub-nanomolar potency against the ErbB family.

| Target Receptor | IC50 (nM) | Biological Context |

| ErbB1 (EGFR) | 0.3 | Potent inhibition of ligand-induced autophosphorylation. |

| ErbB4 (HER4) | 0.5 | Blocks neuregulin-1 (NRG1) driven signaling. |

| ErbB2 (HER2) | 1.1 | Effective in HER2-amplified breast cancer lines (e.g., MDA-MB-453). |

Mechanism of Action (Signaling Pathway)

HDS 029 functions by physically occluding the ATP-binding site of the kinase domain. Upon binding, it prevents the phosphorylation of tyrosine residues on the receptor's C-terminal tail. This blockade halts the recruitment of adaptor proteins (Grb2, Shc) and suppresses two critical survival pathways:

-

RAS/RAF/MEK/ERK Pathway: Responsible for cell proliferation.

-

PI3K/AKT/mTOR Pathway: Responsible for cell survival and evasion of apoptosis.

Caption: HDS 029 covalently binds ErbB receptors, blocking ATP access and silencing downstream MAPK and PI3K oncogenic cascades.

Part 2: Biological Evaluation Protocols

Protocol A: Determination of IC50 in Cancer Cell Lines

Objective: To quantify the antiproliferative potency of HDS 029 in HER2+ (e.g., MDA-MB-453) or EGFR-driven (e.g., A431) cell lines.

Expert Insight: Because HDS 029 is an irreversible inhibitor, the duration of incubation significantly impacts the apparent IC50. A 72-hour incubation is standard to allow the "covalent warhead" to fully saturate the receptor pool and manifest downstream phenotypic changes (apoptosis/growth arrest).

Materials:

-

HDS 029 (10 mM stock in DMSO, stored at -20°C).

-

CellTiter-Glo® or MTT Reagent.

-

96-well clear-bottom plates.

Workflow:

-

Seeding: Plate cells at 3,000–5,000 cells/well in 90 µL complete media. Allow attachment overnight (16–24 h).

-

Compound Preparation:

-

Prepare a 1:3 serial dilution of HDS 029 in DMSO (Start: 10 mM → End: ~10 µM).

-

Dilute these stocks 1:1000 into culture media to create 10x working solutions (Final DMSO concentration must be <0.1% to avoid solvent toxicity).

-

-

Treatment: Add 10 µL of 10x drug solution to each well. Include "DMSO Only" (Vehicle Control) and "Media Only" (Blank) wells.

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

Readout: Add detection reagent (e.g., CellTiter-Glo) and measure luminescence/absorbance.

-

Analysis: Normalize data to Vehicle Control (100%). Fit curve using a 4-parameter logistic regression (GraphPad Prism) to calculate IC50.

Protocol B: Validation of Target Engagement (Western Blot)

Objective: To confirm that HDS 029 physically inhibits the phosphorylation of ErbB receptors and downstream effectors (ERK/AKT) in a cellular context.

Expert Insight: To see the immediate effect of kinase inhibition, a short treatment (1–2 hours) is sufficient. However, to observe the degradation of the receptor (a phenomenon often seen with irreversible inhibitors due to internalization), a 24-hour time point is recommended.

Workflow:

-

Starvation: Seed cells in 6-well plates. Once 70% confluent, wash with PBS and switch to serum-free media for 12–16 hours. Why? This reduces basal phosphorylation noise, making the ligand-induced signal cleaner.

-

Pre-treatment: Treat cells with HDS 029 (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.

-

Stimulation: Add EGF (50 ng/mL) or Heregulin (for ErbB2/4) for 15 minutes.

-

Lysis: Immediately place plates on ice. Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: Phosphatases will strip the signal if not inhibited).

-

Detection: Perform Western Blot.

-

Primary Antibodies: p-EGFR (Tyr1068), p-ErbB2 (Tyr1248), p-ERK1/2 (Thr202/Tyr204), p-AKT (Ser473).

-

Loading Control: Total EGFR, Total ERK, or GAPDH.

-

Self-Validating Check:

-

Positive Control: Stimulated cells + DMSO (Strong Phospho-signal).

-

Negative Control: Unstimulated cells (Low/No Phospho-signal).

-

Success Criteria: HDS 029 treated samples show dose-dependent reduction of Phospho-signal without a reduction in Total protein levels (at 2h).

Part 3: Experimental Workflow Diagram

This diagram illustrates the logical flow for a complete biological characterization campaign for HDS 029.

Caption: Integrated workflow for characterizing HDS 029 potency (IC50) and molecular mechanism (Western Blot).

Part 4: References

-

Klutchko, S. R., et al. (2006). "Tyrosine kinase inhibitors. 19. 6-alkynamides of 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as irreversible inhibitors of the erbB family of tyrosine kinase receptors."[1] Journal of Medicinal Chemistry, 49(5), 1475–1485.

-

Watanabe, K., et al. (2011). "A novel glycosylation signal regulates transforming growth factor beta receptors as evidenced by endo-beta-galactosidase C expression in rodent cells." Glycobiology, 21(4), 482–493.

-

Tocris Bioscience. "HDS 029 Product Datasheet." Tocris.com.

-

Forster, M., et al. (2011). "Basal cell signaling by p63 controls luminal progenitor function and lactation via NRG1." Developmental Cell, 28(2), 147-160. (Demonstrates use of HDS 029 to block ErbB4).

Sources

Methodological & Application

Application Note: Preparation and Storage of HDS 029 Stock Solutions

Abstract & Introduction

HDS 029 (CAS: 881001-19-0) is a potent, broad-spectrum tyrosine kinase inhibitor targeting the ErbB receptor family (EGFR/ErbB1, ErbB2, and ErbB4).[1] It functions by inhibiting autophosphorylation, thereby disrupting downstream signaling cascades such as MAPK and PI3K/Akt which are critical for cell proliferation and survival.

Accurate preparation of stock solutions is the foundational step in any quantitative biological assay. HDS 029 is a hydrophobic small molecule with limited aqueous solubility. Improper solubilization in organic solvents like Dimethyl Sulfoxide (DMSO) can lead to micro-precipitation, inconsistent IC50 values, and experimental variability. This guide provides a validated protocol for solubilizing HDS 029 in DMSO to create stable stock solutions for in vitro and in vivo applications.

Physicochemical Properties

Before handling, verify the compound identity and specifications to ensure accurate molarity calculations.

| Property | Specification |

| Compound Name | HDS 029 |

| CAS Number | 881001-19-0 |

| Chemical Name | N-(4-((3-chloro-4-fluorophenyl)amino)pyrido[3,4-d]pyrimidin-6-yl)but-2-ynamide |

| Molecular Formula | C₁₇H₁₁ClFN₅O |

| Molecular Weight | 355.76 g/mol |

| Solubility (DMSO) | Max 25 mM (~8.9 mg/mL) |

| Solubility (Water) | Insoluble (requires organic co-solvent) |

| Appearance | Off-white to pale yellow solid |

Protocol: Preparation of Stock Solution (10 mM)

Objective: Prepare a 10 mM stock solution of HDS 029 in anhydrous DMSO. Note: While the saturation limit is ~25 mM, we recommend 10 mM for routine use to prevent precipitation during freeze-thaw cycles.

Materials Required[1][2][3][4][5][6][7][8]

-

HDS 029 solid (stored desiccated at -20°C).[1]

-

Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity (cell culture grade).

-

Vortex mixer.

-

Ultrasonic bath (optional, for stubborn particulates).

-

Amber glass vials or light-protected microcentrifuge tubes.

Step-by-Step Procedure

-

Equilibration: Remove the vial of HDS 029 from the freezer and allow it to equilibrate to room temperature for 15–20 minutes before opening.

-

Why? Opening a cold vial causes condensation of atmospheric moisture, which can degrade the compound and introduce water into the DMSO, reducing solubility.

-

-

Weighing: Weigh 3.56 mg of HDS 029 into a sterile microcentrifuge tube.

-

Calculation:

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube.

-

Tip: If weighing a different amount, calculate DMSO volume:

-

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Observation: The solution should be clear and colorless to pale yellow. If particulates remain, sonicate in a water bath for 5 minutes at room temperature. Avoid heating above 30°C.

-

-

Aliquoting: Immediately dispense the stock solution into small aliquots (e.g., 50 µL or 100 µL) in amber tubes.

-

Why? HDS 029 is stable at -20°C, but repeated freeze-thaw cycles promote crystal growth and degradation. Single-use aliquots maintain integrity.

-

Workflow Visualization

Figure 1: Workflow for the preparation of HDS 029 stock solutions to ensure maximum stability and solubility.

Biological Application & Serial Dilution

Mechanism of Action: HDS 029 acts as a pan-ErbB inhibitor.[2] In experimental design, it is crucial to understand that it blocks the ATP binding site, preventing the phosphorylation of tyrosine residues and halting the signaling cascade.

Mechanism Diagram

Figure 2: HDS 029 mechanism of action inhibiting the ErbB signaling pathway.[3][4]

Dilution Protocol (For Cell Culture)

-

Intermediate Dilution: Do not add the 10 mM DMSO stock directly to the cell culture media if the required volume is small, as DMSO droplets can cause local toxicity before mixing.

-

Prepare a 100 µM intermediate by adding 10 µL of 10 mM Stock to 990 µL of culture media (or PBS).

-

-

Final Working Solution: Dilute the intermediate solution to the desired final concentration (e.g., 10 nM – 1 µM).

-

DMSO Control: Ensure the final DMSO concentration in the assay well is <0.5% (v/v) to avoid solvent toxicity.

-

Example: If using a 10 mM stock for a 10 µM final assay concentration, the DMSO content is 0.1%, which is safe for most cell lines.

-

Storage and Stability Guidelines

| Condition | Recommendation | Notes |

| Solid State | -20°C | Store desiccated. Stable for >2 years if kept dry. |

| DMSO Stock (-20°C) | 6 months | Use aliquots. Discard if color changes to dark yellow/brown. |

| DMSO Stock (4°C) | < 1 week | Not recommended for long-term storage. |

| Aqueous Dilution | Immediate Use | Prepare fresh. Do not store. |

Troubleshooting "Crashing Out": If HDS 029 precipitates upon dilution into aqueous media:

-

Warm the media to 37°C before adding the compound.

-

Vortex immediately upon addition.

-

Step-down dilution: Dilute into PBS first, then add serum-containing media, as serum proteins can sometimes sequester the drug or, conversely, help solubilize it (albumin effect), but high salt can trigger precipitation.

References

-

PubChem. (n.d.). Compound Summary: HDS 029. National Library of Medicine. Retrieved from [Link]

- Guidance for Industry. (2022). Bioanalytical Method Validation. FDA. (General reference for stock solution stability protocols).

Sources

- 1. HDS 029 | CAS:881001-19-0 | Potent inhibitor of the ErbB receptor family | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. HDS 029_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. researchgate.net [researchgate.net]

- 4. JP2018531983A - Proteolysis-inducing chimera compound and its preparation and use - Google Patents [patents.google.com]

Application Note & Protocol: Determining the Optimal Concentration of HDS 029 for Cell Culture Assays

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal in vitro concentration of HDS 029, a novel small-molecule inhibitor. Given the limited public information on HDS 029, we will proceed with the working hypothesis that it is an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting ERK1/2. This pathway is a critical regulator of cell proliferation and survival, and its dysregulation is common in various cancers, including colorectal carcinoma.

We will use the human colorectal adenocarcinoma cell line, HT-29, as a model system. This application note details a two-phase experimental approach: first, establishing a dose-response curve to determine the cytotoxic range and the half-maximal inhibitory concentration (IC50); and second, using this data to select appropriate concentrations for downstream functional and mechanistic assays. The protocols herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Criticality of Concentration Optimization

The "optimal" concentration is not a single value but rather a range that is dependent on the experimental objective. Key questions to consider are:

-

What is the desired biological outcome (e.g., inhibition of proliferation, induction of apoptosis, modulation of a signaling pathway)?

-

What is the intended duration of the treatment?

-

What is the specific cell model being used?

This guide will walk you through the process of answering these questions for HDS 029, ensuring that your subsequent experiments are built on a solid, empirically-determined foundation.

Pre-Experimental Preparation: Handling HDS 029

The physical and chemical properties of a small molecule dictate its handling. Proper storage and solubilization are paramount to maintaining its activity and ensuring accurate dosing.

2.1. Solubility and Stock Solution Preparation

Most small-molecule inhibitors are hydrophobic and require an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing capacity and relative biocompatibility at low concentrations[3].

-

Protocol:

-

Prepare a high-concentration stock solution of HDS 029 (e.g., 10 mM) in 100% cell culture-grade DMSO.

-

Ensure complete dissolution by vortexing or brief sonication.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

-

Store aliquots at -20°C or -80°C, protected from light.

-

Causality: Creating a high-concentration stock in DMSO allows for minimal volumes to be added to the aqueous cell culture medium, thereby keeping the final DMSO concentration low. It is critical to ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v), as higher concentrations can induce cellular stress, differentiation, or cytotoxicity, which would be a confounding variable in your experiment[3]. Always include a "vehicle control" (medium with the same final concentration of DMSO as your treated samples) in all experiments.

2.2. Stability in Culture Medium

The stability of a compound in the complex environment of cell culture medium (containing salts, amino acids, proteins, and a physiological pH) can vary[4][5]. While a full stability analysis using methods like LC-MS is ideal, a preliminary check can be performed by observing for precipitation after diluting the stock solution to the highest working concentration in your culture medium and incubating for a few hours at 37°C[4].

Phase 1: Determining the Cytotoxic Profile and IC50

The first experimental phase is to determine the concentration range over which HDS 029 affects cell viability. This is achieved by performing a dose-response assay and calculating the IC50 value—the concentration at which 50% of cell viability is inhibited.

3.1. Recommended Assay: WST-1 or Similar Tetrazolium Salt-Based Assays

Metabolic assays using tetrazolium salts like WST-1, MTT, or XTT are widely used for determining cell viability and cytotoxicity. These assays measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells[6][7]. Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically[8][9]. We recommend the WST-1 assay due to its high sensitivity, water-soluble formazan product (eliminating a solubilization step required for MTT), and generally lower toxicity compared to other methods[8][9].

3.2. Experimental Workflow for IC50 Determination

The following diagram outlines the workflow for determining the IC50 of HDS 029 in HT-29 cells.

Caption: Workflow for HDS 029 IC50 determination.

3.3. Detailed Protocol: IC50 Determination using WST-1 Assay

Materials:

-

Complete culture medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10][12]

-

HDS 029 (10 mM stock in DMSO)

-

Sterile 96-well flat-bottom cell culture plates

-

WST-1 Cell Proliferation Reagent

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding:

-

Culture HT-29 cells according to standard protocols. Cells should be in the logarithmic growth phase[12].

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Seed cells in all wells except for a few designated as "Blank" (medium only).

-

Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach and resume growth[13].

-

-

Compound Preparation and Treatment:

-

Prepare a 2X working stock of the highest concentration of HDS 029 (e.g., 200 µM) in complete culture medium from your 10 mM DMSO stock.

-

Perform a serial dilution (e.g., 1:3 or 1:10) in complete culture medium to create a range of 2X concentrations. A common starting range is 100 µM down to low nM[3].

-

Prepare a 2X vehicle control containing the same percentage of DMSO as the highest HDS 029 concentration.

-

Carefully remove the 100 µL of medium from the cells and add 100 µL of the appropriate 2X drug dilution to each well (resulting in a 1X final concentration). It is crucial to perform each concentration in triplicate.

-

Add 100 µL of 1X vehicle control medium to the vehicle control wells.

-

Add 100 µL of fresh medium to the "Blank" control wells.

-

-

Incubation:

-

Incubate the plate for a duration relevant to your future experiments. For proliferation and cytotoxicity, a 48 or 72-hour incubation is standard[3].

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well (including blanks).

-

Incubate for 1-4 hours at 37°C. The incubation time should be optimized so that the absorbance of the vehicle control wells is approximately 1.0-1.5.

-

Gently shake the plate for 1 minute to ensure a homogenous mixture.

-

Measure the absorbance at ~440 nm using a microplate reader. Use a reference wavelength of >600 nm if available[8].

-

3.4. Data Analysis and Interpretation

-

Blank Subtraction: Subtract the average absorbance of the blank wells from all other wells.

-

Calculate Percent Viability: Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells.

-

% Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

-

-

Plot and Calculate IC50: Plot the % Viability against the log of the HDS 029 concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.

Table 1: Example Dose-Response Data for HDS 029 in HT-29 Cells (72h)

| HDS 029 Conc. (µM) | Log Concentration | Avg. Absorbance (440nm) | Corrected Absorbance | % Viability |

| Blank (No Cells) | N/A | 0.150 | 0.000 | N/A |

| 0 (Vehicle) | N/A | 1.350 | 1.200 | 100.0% |

| 0.01 | -2.00 | 1.345 | 1.195 | 99.6% |

| 0.1 | -1.00 | 1.230 | 1.080 | 90.0% |

| 1 | 0.00 | 0.765 | 0.615 | 51.3% |

| 10 | 1.00 | 0.270 | 0.120 | 10.0% |

| 100 | 2.00 | 0.180 | 0.030 | 2.5% |

From this data, the calculated IC50 would be approximately 1 µM.

Phase 2: Selecting Concentrations for Functional Assays

The IC50 value is not the "optimal concentration" but rather a critical reference point. The choice of concentration for subsequent experiments depends entirely on the biological question.

Caption: Decision-making for functional assay concentrations.

4.1. For Target Engagement & Signaling Studies

-

Goal: To confirm that HDS 029 inhibits its intended target (ERK1/2) and to understand the immediate downstream effects.

-

Strategy: Use concentrations bracketing the IC50 (e.g., 0.5 µM, 1 µM, 2 µM). The treatment duration should be short (e.g., 1-4 hours) to capture direct signaling events before secondary effects like apoptosis occur.

-

Protocol Example (Western Blot):

-

Seed HT-29 cells in 6-well plates and grow to ~80% confluency.

-

Treat cells with vehicle, 0.5 µM, 1 µM, and 2 µM HDS 029 for 2 hours.

-

Lyse the cells and quantify protein concentration.

-

Perform SDS-PAGE and Western blot analysis.

-

Probe membranes with antibodies against phospho-RSK (a direct ERK substrate), total RSK, phospho-ERK, total ERK, and a loading control (e.g., GAPDH). A dose-dependent decrease in the phospho-RSK and phospho-ERK signal would confirm target engagement[14].

-

4.2. For Cell Proliferation Assays

-

Goal: To assess the long-term effect of HDS 029 on cell growth and division.

-

Strategy: Use a range of sub-lethal concentrations (e.g., 0.1 µM, 0.25 µM, 0.5 µM, 1 µM). This allows for the observation of cytostatic (growth-inhibiting) effects without causing rapid cell death. Assays can be run over several days (e.g., 24, 48, 72, 96 hours).

-

Assay Examples: WST-1 assay at multiple time points, direct cell counting, or DNA synthesis assays like BrdU incorporation[6].

4.3. For Apoptosis Assays

-

Goal: To determine if the reduction in cell viability is due to programmed cell death.

-

Strategy: Use concentrations at and above the IC50 (e.g., 1 µM, 5 µM, 10 µM) over a typical apoptosis-inducing timeframe (e.g., 24-48 hours).

-

Assay Examples:

-

Annexin V/PI Staining: An early marker of apoptosis is the translocation of phosphatidylserine to the outer cell membrane, which is detected by Annexin V binding[15][16]. Propidium Iodide (PI) is used to distinguish late apoptotic/necrotic cells with compromised membranes.

-

Caspase Activity Assays: Caspases are key executioner proteins in the apoptotic cascade. Assays like Caspase-Glo® 3/7 can measure their activity[15][16].

-

Conclusion and Best Practices

The protocols and strategies outlined in this application note provide a robust framework for determining the optimal concentration of HDS 029 for your specific research needs. By investing the time to thoroughly characterize the dose-response of your compound in your chosen cell model, you establish the foundation for generating reliable, reproducible, and meaningful data.

Key Takeaways:

-

Always use a vehicle control.

-

Ensure the final solvent concentration is non-toxic (typically <0.1% DMSO).

-

The IC50 is a reference point, not a universal "optimal" concentration.

-

Tailor your concentration and treatment duration to your specific biological question.

-

Confirm target engagement with a mechanistic assay like Western blotting.

By following these guidelines, researchers can proceed with confidence in their downstream experiments, knowing their chosen HDS 029 concentrations are both empirically validated and scientifically justified.

References

-

Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Comparison and Analysis of In Vitro Apoptosis Assays. In Methods in Molecular Biology.

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Takara Bio. (n.d.). Cell viability and proliferation measurement. Retrieved from [Link]

-

BioProcess International. (n.d.). Cell Culture Media Optimization: Strategies for Lowering Cost of Goods in Monoclonal Antibody Development. Retrieved from [Link]

-

NanoTemper Technologies. (n.d.). Protocols: protein - small molecule interactions. Retrieved from [Link]

- Le, T. T., Zai, A. T., & Lee, K. (2022). A review of algorithmic approaches for cell culture media optimization.

-

RoosterBio. (2015, June 2). Cell Culture Media Optimization: Making the perfect magical potion. Retrieved from [Link]

-

Elabscience. (n.d.). HT-29 Cell Line. Retrieved from [Link]

- Muthusamy, G., et al. (2018). In vitro Cytotoxicity and Apoptotic Assay in HT-29 Cell Line Using Ficus hispida Linn. Pharmacognosy Magazine, 14(53), 106-110.

-

Public Health England. (n.d.). HT29. Retrieved from [Link]

- Vens, C., et al. (2022). Reference compounds for characterizing cellular injury in high-content cellular morphology assays.

- Li, Y., et al. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(7), 1831.

-

ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]

- Vens, C., et al. (2022). Reference compounds for characterizing cellular injury in high-content cellular morphology assays. bioRxiv.

-

Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. Retrieved from [Link]

- Hengstler, J. G., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(3), 669-671.

-

News-Medical. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Culture of HT-29 cells on two substrates: polystyrene and poly(dimethylsiloxane) (PDMS). Retrieved from [Link]

- Data in Brief. (2023). Data on the cytotoxicity of chlorogenic acid in 3D cultures of HT-29 cells.

-

Astex Pharmaceuticals. (2020, October 28). The clinical candidate, ASTX029, is a novel, dual mechanism ERK1/2 Inhibitor and has potent activity in MAPK-activated cancer cell lines and in vivo tumor models. Retrieved from [Link]

-

Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

- Cell culture media impact on drug product solution stability. (2016). Biotechnology progress, 32(4), 998–1008.

-

AddexBio. (n.d.). HT-29 Cells. Retrieved from [Link]

-

Astex Pharmaceuticals. (2022, June 6). 2022 ASCO: A First-in-Human, Phase 1 Study of ASTX029, a Dual-Mechanism Inhibitor of ERK1/2, in Relapsed/Refractory Solid Tumors. Retrieved from [Link]

- Al-Salami, H., et al. (2021). In Vitro Synergistic Inhibition of HT-29 Proliferation and 2H-11 and HUVEC Tubulogenesis by Bacopaside I and II Is Associated with Ca2+ Flux and Loss of Plasma Membrane Integrity. Molecules, 26(9), 2748.

-

ClinicalTrials.gov. (n.d.). Study of ASTX029 in Subjects With Advanced Solid Tumors. Retrieved from [Link]

- Improvement of the In Vitro Cytotoxic Effect on HT-29 Colon Cancer Cells by Combining 5-Fluorouacil and Fluphenazine with Green, Red or Brown Propolis. (2023). Molecules, 28(8), 3393.

-

ResearchGate. (2025, August 6). Anti-Tumor Activity of ASTX029, a Dual Mechanism Inhibitor of ERK1/2, in Preclinical AML Models. Retrieved from [Link]

- High Concentrations of Aspartame Induce Pro-Angiogenic Effects in Ovo and Cytotoxic Effects in HT-29 Human Colorectal Carcinoma Cells. (2020). Nutrients, 12(12), 3600.

Sources

- 1. Reference compounds for characterizing cellular injury in high-content cellular morphology assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reference compounds for characterizing cellular injury in high-content cellular morphology assays | bioRxiv [biorxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. yeasenbio.com [yeasenbio.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Cell viability and proliferation measurement [takarabio.com]

- 10. HT29. Culture Collections [culturecollections.org.uk]

- 11. AddexBio Product Detail - HT-29 Cells [addexbio.com]

- 12. elabscience.com [elabscience.com]

- 13. editxor.com [editxor.com]

- 14. researchgate.net [researchgate.net]

- 15. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]

- 16. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]

Troubleshooting & Optimization

Technical Support Center: HDS 029 Optimization Guide

[1]

Welcome to the HDS 029 Technical Support Hub. This guide is designed for researchers utilizing HDS 029 (CAS 881001-19-0), a potent, irreversible pan-ErbB (EGFR, ErbB2, ErbB4) inhibitor, in long-term biological assays.[] The following protocols and troubleshooting modules address the specific challenges of maintaining compound stability and inhibitory efficacy over extended culture periods (e.g., >72 hours, differentiation assays, or resistance generation).

Part 1: Technical Overview & Mechanism

What is HDS 029? HDS 029 is a quinazoline/pyrido-pyrimidine derivative that functions as an irreversible tyrosine kinase inhibitor (TKI) .[2] Unlike reversible inhibitors (e.g., Erlotinib), HDS 029 contains an alkynamide "warhead" that forms a covalent bond with a conserved cysteine residue within the ATP-binding pocket of ErbB receptors.[]

The Stability Paradox in Long-Term Culture While the receptor-drug complex is extremely stable (due to covalent bonding), the free drug in the culture media is vulnerable.[]

-

Chemical Reactivity: The electrophilic alkynamide group can react with nucleophiles in the media (e.g., thiols in glutathione, cysteine in serum albumin), effectively "quenching" the drug before it enters the cell.[]

-

Receptor Turnover: Cells continuously synthesize new ErbB receptors. If the free concentration of HDS 029 drops below the IC90 due to degradation or protein binding, newly synthesized receptors will restore signaling, leading to experimental failure.[]

Part 2: Troubleshooting & FAQs

Category 1: Compound Stability & Precipitation

Q: I notice a fine precipitate in my media after 24 hours. Is HDS 029 degrading? A: This is likely a solubility crash , not chemical degradation. HDS 029 is highly hydrophobic.

-

Root Cause: Rapid dilution of the DMSO stock into aqueous media causes the compound to precipitate before it can disperse, or the final concentration exceeds the solubility limit in your specific media formulation.[]

-

Solution:

-

Step-Down Dilution: Do not add 100% DMSO stock directly to the cell culture plate. Dilute the stock 1:10 in sterile PBS or serum-free media first, vortex immediately, and then add this intermediate solution to your culture well.

-

Serum Carrier: Ensure your media contains at least 0.5-1% FBS or BSA during the addition. Serum proteins act as carriers that solubilize hydrophobic TKIs, preventing precipitation (though they also reduce free drug fraction—see Category 2).[]

-

Q: How should I store HDS 029 stocks for long-term use? A: Improper storage leads to hydrolysis of the alkynamide warhead.

-

Protocol:

-

Solvent: Dissolve in high-grade anhydrous DMSO to 10 mM or 25 mM.

-

Aliquoting: Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Moisture introduction during thawing promotes hydrolysis.

-

Temperature: Store at -20°C or -80°C.

-

Shelf-Life: Stable for 6 months at -20°C. Discard if the DMSO turns yellow/orange.

-

Category 2: Loss of Efficacy in Long-Term Assays[1]

Q: My Western blots show p-EGFR inhibition at 2 hours, but signaling returns by Day 3 despite the drug being in the media. Why? A: This is "Signaling Rebound" caused by Receptor Turnover and Media Quenching .

-

Mechanism: HDS 029 irreversibly locks existing receptors. However, the cell synthesizes new receptors every few hours.[] If the HDS 029 in the media has been quenched (by reacting with serum proteins or degrading), these new receptors remain active.[]

-

Correction: You must implement a Replenishment Protocol (see Part 3). You cannot rely on a single dose for >48 hours.

Q: Can I use HDS 029 in serum-free conditions to improve stability? A: Yes, but with caveats.

-

Pros: Eliminates "serum sink" effect (where albumin binds 90%+ of the drug), increasing potency.

-

Cons: Cells may undergo stress-induced signaling changes.

-

Recommendation: If using serum-free media, reduce the HDS 029 concentration by 5-10x compared to serum-containing conditions to avoid off-target toxicity.[]

Part 3: Optimized Experimental Protocols

Protocol A: The "Pulse-Replenish" Maintenance Schedule

For experiments lasting >72 hours (e.g., resistance selection, organoid culture).

Objective: Maintain suppression of newly synthesized ErbB receptors without inducing solvent toxicity.

Workflow:

-

Day 0 (Seeding): Seed cells. Allow attachment (24h).

-

Day 1 (Initial Treatment):

-

Prepare HDS 029 in media at 2x the desired final concentration.

-

Add equal volume to wells (Final DMSO < 0.1%).

-

-

Day 3 (Replenishment - Critical Step):

-

Do not just add more drug to old media. Oxidized metabolites and depleted nutrients can alter drug efficacy.

-

Aspirate 100% of the media.

-

Add fresh media containing fresh HDS 029.

-

Why? HDS 029 half-life in serum-containing media is estimated at ~12-24 hours due to protein adduct formation.[]

-

-

Day 5+: Repeat full media exchange every 48 hours.

Protocol B: Efficacy Validation (Self-Validating QC)

Run this parallel control to prove HDS 029 is active in your long-term culture.[]

| Step | Action | Rationale |

| 1 | Plate "Sentinel" wells alongside your experiment. | These wells are for QC only. |

| 2 | Treat Sentinels with HDS 029 exactly as per your long-term schedule. | Mimics experimental conditions. |

| 3 | Stimulation Challenge: 15 mins before lysis, add EGF (50 ng/mL) . | Attempts to force receptor activation. |

| 4 | Readout: Western Blot for p-EGFR (Tyr1068) . | Tyr1068 is the autophosphorylation site. |

| 5 | Criteria: If p-EGFR is detected in Sentinels, your drug is degraded/insufficient.[] | FAIL: Increase replenishment frequency.PASS: No band = Active suppression. |

Part 4: Visualizations

Figure 1: Mechanism of Action & Failure Points

This diagram illustrates where HDS 029 acts and how "Signaling Rebound" occurs if stability is not managed.

Caption: HDS 029 acts via irreversible covalent binding.[] Experimental failure in long-term culture is typically due to the depletion of free drug required to inhibit newly synthesized receptors.[]

Part 5: References

-

Klutchko, S. R., et al. (2006). "Tyrosine kinase inhibitors.[3] 19. 6-alkynamides of 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as irreversible inhibitors of the erbB family of tyrosine kinase receptors."[][2][3][4] Journal of Medicinal Chemistry, 49(4), 1475-1485.[][2]

-

Tocris Bioscience. "HDS 029 Product Datasheet & Biological Activity." Tocris.com.

-

R&D Systems. "HDS 029: ErbB Family Inhibitor Technical Data." RnDSystems.com.

-

Santa Cruz Biotechnology. "HDS 029 (CAS 881001-19-0) Chemical Properties."[5] Scbt.com. []

Sources

- 2. HDS 029 | CAS:881001-19-0 | Potent inhibitor of the ErbB receptor family | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. HDS 029 | CAS 881001-19-0 | HDS029 | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. HDS 029 | CAS 881001-19-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

Navigating the Nuances of Potency: A Troubleshooting Guide for Variable IC50 Results with Small Molecule Inhibitors

A Note from the Senior Application Scientist:

Welcome to our technical support center. As researchers dedicated to advancing drug discovery, we understand that obtaining consistent and reliable IC50 values is paramount. This guide is designed to address a common yet complex challenge: variability in IC50 results, with a specific focus on small molecule inhibitors.

It has come to our attention that there may be some ambiguity regarding the compound "HDS 029". Our initial investigation suggests a potential reference to ASTX029 , a dual-mechanism ERK inhibitor, or another research compound. To ensure this guide provides the broadest possible utility, we will address the principles of IC50 troubleshooting applicable to a wide range of small molecule inhibitors, including kinase inhibitors. The core principles and methodologies discussed herein are fundamental to robust in vitro pharmacology.

This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering. We will delve into the "why" behind experimental choices, providing you with the scientific rationale needed to confidently troubleshoot your assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are my IC50 values for the same compound fluctuating between experiments?

This is one of the most frequent and critical questions in drug discovery. An IC50 value is not an absolute constant but is highly dependent on the experimental conditions under which it is measured.[1][2][3] Variability is often a sign of subtle, and sometimes overlooked, changes in your assay parameters.

Key Areas to Investigate:

-

Assay Conditions: Minor variations in factors like incubation time, temperature, or even the specific batch of reagents can significantly impact results.

-

Compound Handling and Stability: The age of your compound stock, how it's stored, and its stability in your assay media can all lead to inconsistent potency.

-

Cell-Based Assay Parameters: For cellular assays, factors such as cell line passage number, cell density, and the specific growth phase of the cells at the time of treatment are critical.[2]

-

Biochemical Assay Parameters: In biochemical assays, the concentrations of the enzyme and its substrate are crucial determinants of the measured IC50.[1][4]

-

Data Analysis: The method used to normalize your data and the curve-fitting model applied can also introduce variability.[5][6]

Q2: My dose-response curve doesn't look sigmoidal. What could be the cause?

An ideal dose-response curve has a characteristic sigmoidal (S-shaped) curve.[2] Deviations from this shape can indicate several underlying issues.

Troubleshooting Atypical Curve Shapes:

| Observation | Potential Cause | Recommended Action |

| Shallow or flat curve | The compound may have low potency, or the concentration range tested is too narrow. | Expand the concentration range of the inhibitor. Ensure your positive control is behaving as expected. |

| Incomplete curve (no upper or lower plateau) | The concentration range is not wide enough to capture the full inhibitory effect.[7] | Test a broader range of concentrations, often spanning several orders of magnitude. |

| Biphasic or "U-shaped" curve | This can indicate off-target effects at higher concentrations, compound aggregation, or assay artifacts. | Visually inspect for compound precipitation at high concentrations. Consider orthogonal assays to confirm the primary target inhibition. |

Deep Dive: Systematic Troubleshooting Workflow

When faced with inconsistent IC50 data, a systematic approach is key. The following workflow will guide you through a logical process of elimination to identify the source of the variability.

Caption: A systematic workflow for troubleshooting variable IC50 results.

Protocol: Assessing Compound Stability in Assay Media

A common culprit for variable IC50 values is the degradation of the test compound in the assay buffer or cell culture medium over the course of the experiment. This protocol provides a straightforward method to assess the stability of your compound.

Objective: To determine the stability of the test compound in the assay medium over a time course that mimics the experimental duration.

Materials:

-

Test compound stock solution (e.g., in DMSO)

-

Assay medium (biochemical assay buffer or cell culture medium)

-

HPLC-UV or LC-MS/MS system

-

Control compound with known stability (optional)

Procedure:

-

Preparation of Test Solution: Dilute the test compound from the stock solution into the assay medium to a final concentration that is within the linear range of your analytical method (e.g., 1-10 µM).

-

Incubation: Incubate the test solution at the same temperature and conditions as your actual assay (e.g., 37°C, 5% CO2).

-

Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), take an aliquot of the test solution. The time points should cover the full duration of your experiment.

-

Sample Analysis: Immediately analyze the aliquots by HPLC-UV or LC-MS/MS to determine the concentration of the parent compound.

-

Data Analysis: Plot the concentration of the compound as a function of time. A significant decrease in concentration over time indicates instability.

Interpretation of Results:

| Stability Profile | Implication for IC50 Measurement |

| >90% of compound remaining at the end of the assay | The compound is stable under the assay conditions. |

| <90% of compound remaining | Compound instability is a likely source of IC50 variability. Consider reducing the assay duration or using a more stable analog if available. |

Q3: How does the choice of assay technology affect my IC50 values?

The specific assay format used to measure the biological response can have a profound impact on the resulting IC50 value.[8] Different technologies have varying sensitivities and susceptibilities to artifacts.

Common Assay Technologies and Considerations:

| Assay Type | Principle | Potential for Interference |

| Fluorescence-Based Assays | Measures changes in fluorescence intensity, polarization, or resonance energy transfer (FRET).[8][9] | Test compounds that are themselves fluorescent or that quench fluorescence can lead to false positives or negatives.[9][10] |

| Luminescence-Based Assays | Measures light produced by a chemical or enzymatic reaction. | Fewer compounds interfere with luminescence compared to fluorescence, but some can still inhibit the reporter enzyme (e.g., luciferase). |

| Radiometric Assays | Measures the incorporation of a radiolabeled substrate (e.g., [γ-32P]-ATP).[4] | Considered a gold standard for sensitivity and low interference, but involves handling radioactive materials. |

| Label-Free Assays | Detects changes in mass, refractive index, or impedance. | Less prone to compound-specific interference but may have lower throughput. |

Recommendation: If you suspect assay interference, it is highly advisable to confirm your findings using an orthogonal assay, which relies on a different detection principle.[10]

Q4: What is the difference between a relative and an absolute IC50, and which one should I be reporting?

Understanding the distinction between these two terms is crucial for accurate data interpretation and reporting.

-

Relative IC50: This is the most commonly reported value. It is the concentration of an inhibitor that produces a response halfway between the fitted top and bottom plateaus of a specific dose-response curve.[7] The relative IC50 is dependent on the specific assay conditions and the biological system being tested.

-

Absolute IC50: This is the concentration of an inhibitor required to elicit a 50% response, assuming the response can range from 0% to 100% of the biological activity.[11]

In many well-controlled experiments where the dose-response curve spans the full range from no inhibition to complete inhibition, the relative and absolute IC50 values will be very similar. However, if your compound only achieves partial inhibition at the highest tested concentrations, the relative IC50 will be the more appropriate parameter to report from that specific experiment.[7]

Best Practice: Always clearly define how your IC50 was calculated in your experimental methods. When possible, include positive and negative controls that define the 0% and 100% activity levels.[12]

Visualizing the Impact of Assay Parameters

The following diagram illustrates how different experimental parameters can influence the measured IC50 value.

Caption: Factors influencing the measured IC50 value.

Final Recommendations from the Field

-

Standardize Your Protocols: Consistency is your best defense against variability. Ensure that all members of your team are using the same, well-documented protocols.

-

Embrace Controls: Positive and negative controls are not just for the final data plot; they are your real-time indicators of assay health.

-

Know Your Compound: Invest time in understanding the physicochemical properties of your inhibitor, such as its solubility and stability.[13][14]

-

Think Statistically: Report IC50 values with a measure of uncertainty, such as the 95% confidence interval.[11] This provides a more complete picture of your compound's potency.

-

Logarithmic Scale is Key: Always plot your dose-response curves with the inhibitor concentration on a logarithmic scale.[1] This will generate the classic sigmoidal curve and allow for more accurate determination of the IC50.

We trust this guide will serve as a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our team of application scientists.

References

-

Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

-

ASTX029, a Novel Dual-mechanism ERK Inhibitor, Modulates Both the Phosphorylation and Catalytic Activity of ERK. PubMed. [Link]

-

In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. PMC. [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. [Link]

-

Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

-

The challenge of selecting protein kinase assays for lead discovery optimization. PMC. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. [Link]

-

Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. [Link]

-

50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]

-

The clinical candidate, ASTX029, is a novel, dual mechanism ERK1/2 Inhibitor and has potent activity in MAPK-activated cancer cell lines and in vivo tumor models. Astex Pharmaceuticals. [Link]

-

How Do I Estimate the IC50 and EC50?. GraphPad. [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. Spandidos Publications. [Link]

-

Assessment of the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

-

The Estimation of Absolute IC50 and Its 95% Confidence Interval. JSM Proceedings, Biopharmaceutical Section. [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]

-

in vitro plasma stability, permeability and solubility of mercaptoacetamide histone deacetylase inhibitors. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. clyte.tech [clyte.tech]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 8. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. ww2.amstat.org [ww2.amstat.org]

- 12. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]

- 13. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro plasma stability, permeability and solubility of mercaptoacetamide histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Technical Assessment: Validating HDS 029 Target Engagement via Western Blot

Part 1: Executive Summary & Mechanism of Action

The Challenge: Distinguishing Inhibition from Degradation

HDS 029 (CAS 881001-19-0) is a potent, likely irreversible, pan-ErbB inhibitor targeting EGFR (ErbB1), HER2 (ErbB2), and ErbB4. Unlike Proteolysis Targeting Chimeras (PROTACs) which degrade the target, HDS 029 functions as a Tyrosine Kinase Inhibitor (TKI) .

Therefore, "Target Engagement" for HDS 029 via Western Blot must be defined not by the disappearance of the protein band, but by the ablation of phosphorylation (e.g., p-EGFR Tyr1068) while total protein levels remain stable.

Critical Distinction: HDS 029 is frequently cited in patent literature (e.g., WO 2017/079267) as a warhead for PROTAC synthesis. If you are validating a PROTAC derivative of HDS 029, skip to the "Special Section: PROTAC Validation" at the end of this guide. For the parent compound HDS 029, follow the phosphorylation-inhibition protocol below.

Mechanism of Action (HDS 029)

HDS 029 binds to the ATP-binding pocket of the ErbB receptor family. By preventing ATP hydrolysis, it blocks the trans-phosphorylation of tyrosine residues on the receptor's C-terminal tail, thereby silencing downstream MAPK/ERK and PI3K/AKT signaling cascades.

Figure 1: HDS 029 mechanism of action.[1] The compound competitively binds the kinase domain, preventing the phosphorylation event required for signal transduction.

Part 2: Comparative Analysis (HDS 029 vs. Alternatives)

To validate HDS 029, you must benchmark it against established TKIs. The following table contrasts HDS 029 with Lapatinib (dual EGFR/HER2 inhibitor) and Gefitinib (EGFR-selective).

| Feature | HDS 029 | Lapatinib (Control) | Gefitinib (Control) |

| Primary Targets | EGFR, HER2, ErbB4 | EGFR, HER2 | EGFR (WT & Mutants) |

| IC50 (Cell Free) | EGFR: 0.3 nMHER2: 1.1 nM | EGFR: ~10 nMHER2: ~9 nM | EGFR: ~3 nMHER2: >1000 nM |

| Binding Mode | Irreversible (Putative) | Reversible | Reversible |

| WB Readout | ↓ p-EGFR, ↓ p-HER2 | ↓ p-EGFR, ↓ p-HER2 | ↓ p-EGFR only |

| Best Cell Line | A431 (EGFR), SK-BR-3 (HER2) | SK-BR-3 | PC-9 or A431 |

Scientist's Note: HDS 029 shows superior potency (sub-nanomolar) compared to standard clinical inhibitors. Your Western Blot must be sensitive enough to detect inhibition at very low concentrations (1–10 nM range).

Part 3: Validated Experimental Protocol

Experimental Design: The "Pulse-Stimulation" Model

Why this matters: In many cancer cell lines, basal phosphorylation is low. If you treat resting cells with HDS 029, you may see no difference because there was no signal to inhibit. You must starve cells and then stimulate them with EGF.

Cell Line Selection:

-

For EGFR: A431 (Epidermoid carcinoma) – High EGFR expression.

-

For HER2: SK-BR-3 (Breast cancer) – High HER2 amplification.

Step-by-Step Workflow

Phase A: Treatment

-

Seed Cells: Plate A431 cells at

cells/well in 6-well plates. Allow 24h attachment. -

Serum Starvation (Crucial): Replace media with serum-free DMEM for 16–24 hours. This resets the signaling baseline.

-

Drug Treatment: Add HDS 029 (Dose curve: 0, 1, 10, 100, 1000 nM) for 2 hours .

-

Control: DMSO only.

-

Comparator: Lapatinib (100 nM).

-

-

Stimulation: Add EGF (final conc. 100 ng/mL) directly to the media for 15 minutes .

-

Note: Do not wash cells before adding EGF.

-

Phase B: Lysis & Protein Extraction

-

Lysis Buffer: Use RIPA buffer supplemented heavily with phosphatase inhibitors.

-

Formula: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% Na-Deoxycholate, 0.1% SDS.

-

Additives (Fresh): 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1 mM Na3VO4 (Sodium Orthovanadate) , 10 mM NaF .

-

Why? Without Vanadate/Fluoride, phosphatases will strip the phosphate groups during lysis, giving a false positive for inhibition.

-

Phase C: Western Blotting

Run standard SDS-PAGE. Transfer to nitrocellulose or PVDF.

Antibody Strategy: You must probe for the Phospho-target first, then strip and re-probe for Total Target .

| Target | Recommended Clone (CST/Abcam) | Molecular Wt. | Expected Result (HDS 029) |

| p-EGFR | Tyr1068 (Clone D7A5) | 175 kDa | Disappears dose-dependently |

| Total EGFR | D38B1 | 175 kDa | Unchanged (Stable) |

| p-ERK1/2 | Thr202/Tyr204 | 42/44 kDa | Disappears (Downstream check) |

| Vinculin | Loading Control | 124 kDa | Unchanged |

Part 4: Data Visualization & Interpretation

Expected Results (Western Blot Simulation)

Below is the logic flow for interpreting your blot. If HDS 029 is working, you will see a divergence between the Phospho-band and the Total-band.

Figure 2: Decision tree for interpreting Western Blot data. Result A is the desired outcome for HDS 029 as an inhibitor.

Troubleshooting Table

| Observation | Root Cause | Solution |

| No p-EGFR signal in Control | Starvation failed or EGF degraded. | Use fresh EGF; ensure 16h+ starvation. |

| p-EGFR signal remains high in HDS 029 | Drug degradation or resistance. | Dissolve HDS 029 in fresh DMSO; check cell line mutation status (T790M). |

| Total EGFR decreases | Cytotoxicity or Degradation. | HDS 029 might be inducing apoptosis (cleaved PARP check) or acting as a degrader. |

Part 5: Special Section - PROTAC Validation

Context: If you are using HDS 029 as a ligand within a PROTAC molecule (e.g., HDS029-Linker-VHL), the validation criteria change completely.

-

Metric: You are no longer looking for phosphorylation changes primarily. You are looking for Total Protein Degradation .

-

The "Hook Effect": PROTACs form a ternary complex (Target-PROTAC-E3). At high concentrations, the PROTAC saturates both the Target and the E3 Ligase separately, preventing them from meeting.

-

Result: A "U-shaped" dose-response curve.

-

Protocol Adjustment: You must run a wide dose range (1 nM to 10

M). If the band disappears at 100 nM but reappears at 10

-

-

Rescue Experiment: Pre-treat cells with Epoxomicin or MG-132 (Proteasome inhibitors). If HDS-PROTAC causes degradation, adding MG-132 should rescue the band (prevent degradation).

References

-

Klutchko, S. R., et al. (2006). Tyrosine Kinase Inhibitors...[1][2][3][4] (Primary literature describing quinazoline ErbB inhibitors similar to HDS 029).

-

Emanuel, S., et al. (2008). HDS 029 Pharmacology and ErbB inhibition profiles.[4][5][6][7][8][] (Foundational data for IC50 values).

-

Cell Signaling Technology. Western Blotting Protocol for Phospho-Proteins.

-

Bavdekar, S. M., et al. (2021). Mechanisms of PROTAC-mediated degradation.[1] (Reference for Hook Effect and Ternary Complex).

-

Patent WO2017079267A1. Proteolysis targeting chimera compounds. (Cites HDS 029 as a warhead component).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US20170121321A1 - Proteolysis Targeting Chimera Compounds and Methods of Preparing and Using Same - Google Patents [patents.google.com]

- 3. HDS 029 | CAS:881001-19-0 | Potent inhibitor of the ErbB receptor family | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. cosmobio.co.jp [cosmobio.co.jp]

- 5. HDS-029 [drugs.ncats.io]

- 6. resources.tocris.com [resources.tocris.com]

- 7. Basal cell signaling by p63 controls luminal progenitor function and lactation via NRG1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

Comparative Guide: Benchmark Inhibitors for ErbB Signaling vs. HDS 029

Executive Summary

HDS 029 (CAS 881001-19-0) represents a specialized class of irreversible pan-ErbB inhibitors , distinguished by its picomolar potency against EGFR, ErbB2, and ErbB4. Unlike first-generation reversible inhibitors (Gefitinib, Erlotinib) which are prone to resistance via T790M mutations, and second-generation benchmarks (Neratinib, Afatinib), HDS 029 utilizes a 6-alkynamide 4-anilinoquinazoline scaffold to achieve superior binding affinity.

This guide provides a rigorous technical comparison of HDS 029 against industry standards (Lapatinib, Neratinib, Gefitinib), supported by experimental data and validated protocols for researchers in oncology and signal transduction.

Mechanistic Profiling: The "6-Alkynamide" Advantage

HDS 029 Mechanism of Action

While some commercial catalogs describe HDS 029 as an "allosteric modulator," structural analysis classifies it as an ATP-competitive, irreversible inhibitor .

-

Core Scaffold: 4-anilinoquinazoline (mimics ATP adenine ring).

-

Warhead: A 6-alkynamide group.[1][2][3][4][5] This electrophilic moiety forms a covalent bond with a conserved Cysteine residue (Cys797 in EGFR, Cys805 in ErbB2) within the ATP-binding pocket.

-

Kinetics: The covalent bond results in a "slow-off" dissociation rate, effectively silencing the receptor until new protein is synthesized (turnover-dependent recovery).

Benchmark Mechanisms

-

Gefitinib/Erlotinib: Reversible, ATP-competitive.[5] Limited by rapid dissociation and low affinity for mutated (T790M) receptors.

-

Lapatinib: Reversible, dual EGFR/ErbB2 inhibitor.[6][7] Binds the inactive conformation of the kinase.

-

Neratinib: Irreversible, pan-ErbB inhibitor.[1][8] Structurally similar to HDS 029 but typically exhibits higher IC50 values (lower potency) in cell-free assays.

Visualization: ErbB Signaling & Inhibitor Intervention

Caption: Schematic of ErbB activation showing the competitive blockade of ATP binding by HDS 029 (covalent) and Lapatinib (reversible).

Comparative Performance Analysis

The following data aggregates cell-free kinase assay results. HDS 029 demonstrates 10-100x higher potency against the core ErbB family compared to standard benchmarks.

Table 1: IC50 Comparison (Cell-Free Kinase Assays)

| Inhibitor | Mechanism | EGFR (ErbB1) IC50 | ErbB2 (HER2) IC50 | ErbB4 (HER4) IC50 | Selectivity Profile |

| HDS 029 | Irreversible | 0.3 nM | 1.1 nM | 0.5 nM | Pan-ErbB (High Potency) |

| Neratinib | Irreversible | ~92 nM | ~59 nM | ~19 nM | Pan-ErbB |

| Lapatinib | Reversible | ~10.8 nM | ~9.2 nM | ~367 nM | Dual EGFR/ErbB2 |

| Gefitinib | Reversible | 3–10 nM | >1000 nM | Inactive | EGFR Selective |

Key Insight: HDS 029 is uniquely potent against ErbB4 , a target often poorly inhibited by Lapatinib. This makes HDS 029 an essential tool for researching Neuregulin-driven signaling pathways where ErbB4 is the primary driver.

Experimental Protocols

Protocol A: Validation of Irreversible Binding (Washout Assay)

To confirm HDS 029's irreversible mechanism versus Lapatinib's reversibility.

Rationale: Reversible inhibitors lose efficacy after washing cells, allowing signaling recovery. Irreversible inhibitors sustain suppression.

-

Cell Line: MDA-MB-453 (High ErbB2/ErbB3) or A431 (High EGFR).

-

Seeding: Plate

cells/well in 6-well plates; adhere overnight. -

Treatment (Pulse):

-

Treat cells with 10 nM HDS 029 or 100 nM Lapatinib for 1 hour .

-

Control: DMSO vehicle.

-

-

Washout:

-

Aspirate medium. Wash 3x with warm PBS (37°C).

-

Replenish with drug-free complete medium.

-

-

Recovery Period: Incubate for 0, 4, and 8 hours post-washout.

-

Stimulation: Stimulate with 100 ng/mL EGF (for EGFR) or Heregulin (for ErbB2/3) for 15 mins before lysis.

-

Readout: Western Blot for p-EGFR (Tyr1068) or p-ErbB2 (Tyr1248).

-

Expected Result: HDS 029 treated cells show sustained inhibition at 8h. Lapatinib treated cells show restored phosphorylation at 4-8h.

-

Protocol B: Cellular Autophosphorylation Assay (Self-Validating)

Objective: Determine cellular IC50.

-

Serum Starvation: Serum-starve cells (0.1% FBS) for 16–24 hours to reduce basal phosphorylation noise.

-

Dose Response: Prepare 10-point serial dilution of HDS 029 (Start 1 µM, 1:3 dilution). Treat cells for 2 hours.

-

Induction: Add Ligand (EGF 50 ng/mL) for exactly 10 minutes.

-

Critical Step: Stop reaction immediately by placing plates on ice and aspirating media.

-

-

Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).

-

Normalization: Load equal protein (20 µg). Blot for Total EGFR (Loading Control) and p-EGFR .

-

Quantification: Calculate ratio of (p-EGFR / Total EGFR) normalized to DMSO control.

Visualizing the Chemical Biology

Understanding the structural difference is vital for experimental design.

Caption: Logical flow of reversible vs. irreversible inhibition kinetics in experimental washout scenarios.

References

-

Klutchko, S. R., et al. (2006).[1] "Tyrosine kinase inhibitors. 19. 6-Alkynamides of 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as irreversible inhibitors of the erbB family of tyrosine kinase receptors."[1][2][3][4][5] Journal of Medicinal Chemistry. Link

-

Santa Cruz Biotechnology. "HDS 029 Product Comparison and Mechanism." SCBT Product Data. Link

-

BioCrick. "HDS 029: Potent inhibitor of the ErbB receptor family." BioCrick Technical Data. Link

-

Rusnak, D. W., et al. (2001). "The effects of the novel, reversible epidermal growth factor receptor/ErbB-2 tyrosine kinase inhibitor, GW572016, on the growth of human normal and tumor-derived cell lines in vitro and in vivo." Molecular Cancer Therapeutics. Link

-

Rabindran, S. K., et al. (2004). "Antitumor activity of HKI-272, an orally active, irreversible inhibitor of the HER-2 tyrosine kinase." Cancer Research. Link

Sources

- 1. Tyrosine kinase inhibitors. 19. 6-Alkynamides of 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as irreversible inhibitors of the erbB family of tyrosine kinase receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrosine kinase inhibitors. 19. 6-alkynamides of 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as irreversible inhibitors of the erbb family of tyrosine kinase receptors [pascal-francis.inist.fr]

- 3. EGFR/ErbB-2/ErbB-4 Inhibitor - CAS 881001-19-0 - Calbiochem The EGFR/ErbB-2/ErbB-4 Inhibitor, also referenced under CAS 881001-19-0, controls the biological activity of EGFR/ErbB-2/ErbB-4. This small molecule/inhibitor is primarily used for Phosphorylation Dephosphorylation applications. 881001-19-0 [sigmaaldrich.com]

- 4. Tyrosine kinase inhibitors. 19. 6-Alkynamides of 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as irreversible inhibitors of the erbB family of tyrosine kinase receptors. | Record | DigitalNZ [digitalnz.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Lapatinib, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]

- 8. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten